(2Z)-3-(1-methyl-1H-pyrazol-4-yl)-2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide
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Overview
Description
(2Z)-3-(1-methyl-1H-pyrazol-4-yl)-2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide is a synthetic organic compound It features a complex structure with multiple functional groups, including pyrazole rings, a nitro group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1-methyl-1H-pyrazol-4-yl)-2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. The starting materials are often commercially available pyrazole derivatives, which undergo a series of reactions including nitration, alkylation, and condensation.
Alkylation: The methyl group is introduced into the pyrazole ring through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Condensation: The final step involves the condensation of the nitro-pyrazole and methyl-pyrazole derivatives with pyridine-4-carboxaldehyde under basic conditions to form the desired enamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1-methyl-1H-pyrazol-4-yl)-2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The pyrazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Reduction: Potassium permanganate, chromium trioxide
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the pyrazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(1-methyl-1H-pyrazol-4-yl)-2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its potential chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (2Z)-3-(1-methyl-1H-pyrazol-4-yl)-2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(1-methyl-1H-pyrazol-4-yl)-2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
(2Z)-3-(1-methyl-1H-pyrazol-4-yl)-2-(4-chloro-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of (2Z)-3-(1-methyl-1H-pyrazol-4-yl)-2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C16H15N7O3 |
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Molecular Weight |
353.34 g/mol |
IUPAC Name |
(Z)-3-(1-methylpyrazol-4-yl)-2-(4-nitropyrazol-1-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H15N7O3/c1-21-10-13(8-19-21)6-15(22-11-14(9-20-22)23(25)26)16(24)18-7-12-2-4-17-5-3-12/h2-6,8-11H,7H2,1H3,(H,18,24)/b15-6- |
InChI Key |
BPGJMTBHNSICRQ-UUASQNMZSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C(/C(=O)NCC2=CC=NC=C2)\N3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C=N1)C=C(C(=O)NCC2=CC=NC=C2)N3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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